3,4-Bis(difluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVZJUHNXCOOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290773 | |
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-60-7 | |
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Bis Difluoromethoxy Benzoic Acid
Classical Approaches to Benzoic Acid Synthesis and Aromatic Functionalization
The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with several classical methods having been established over the years. These methods provide a foundational toolkit for the construction of the core benzoic acid structure.
Oxidation of Alkylbenzenes: A common and robust method for the preparation of benzoic acids is the oxidation of a corresponding alkylbenzene. For instance, toluene (B28343) and its substituted derivatives can be oxidized to benzoic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. acs.orgsci-hub.se The industrial production of benzoic acid often relies on the liquid-phase air oxidation of toluene, typically catalyzed by cobalt salts. acs.orgacs.org
Hydrolysis of Benzonitriles: Benzonitriles can be hydrolyzed to benzoic acids under either acidic or basic conditions. acs.orgnih.govorgsyn.orgorgsyn.org This method is particularly useful when the nitrile group is readily introduced onto the aromatic ring via nucleophilic substitution or Sandmeyer reaction.
Carboxylation of Grignard Reagents: The reaction of a phenylmagnesium halide (a Grignard reagent) with carbon dioxide (often in the form of dry ice) provides a direct route to the corresponding benzoic acid after an acidic workup. acs.orgnih.govrsc.org This method is highly effective for introducing a carboxylic acid group onto an aromatic ring that bears a halogen.
These classical methods, while effective for simpler benzoic acids, often require harsh conditions that may not be compatible with the sensitive functional groups present in more complex molecules like 3,4-Bis(difluoromethoxy)benzoic acid. Therefore, modern synthetic strategies often employ milder and more selective approaches.
Development of Difluoromethoxy Group Introduction Strategies
The introduction of the difluoromethoxy (-OCF₂H) group is a key step in the synthesis of the target molecule. This functional group has gained significant attention in medicinal chemistry due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.
A common strategy for the formation of aryl ethers is through nucleophilic substitution. In the context of difluoromethoxylation, this typically involves the reaction of a phenoxide with a source of the difluoromethyl group. A highly effective and widely used method involves the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by a phenoxide.
A practical and scalable source of difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This reagent is a stable, commercially available solid. The reaction is typically carried out by heating a mixture of the phenol, a base (to generate the phenoxide), and sodium chlorodifluoroacetate in a suitable solvent like DMF. This approach has been successfully applied to a wide range of phenols.
| Reagent | Precursor | Conditions | Key Features |
| Sodium Chlorodifluoroacetate | Phenol | Base (e.g., K₂CO₃, LiOH), Heat (e.g., in DMF) | Bench-stable reagent, generates difluorocarbene in situ, good for a variety of phenols. |
| S-(Difluoromethyl)sulfonium salt | Phenol | Base (e.g., LiOH), Room Temperature | Bench-stable reagent, acts as a difluorocarbene precursor under mild conditions. acs.orgnih.gov |
| Chlorodifluoromethane (B1668795) (HCF₂Cl) | Phenol | Base, High Pressure | Gaseous reagent, can be challenging for large-scale synthesis due to handling and environmental concerns. |
While direct C-O bond formation via nucleophilic attack on a difluorocarbene precursor is common, transition metal-catalyzed cross-coupling reactions represent an alternative and powerful strategy. Palladium-catalyzed reactions, in particular, have been developed for the formation of C-CF₂H bonds. For instance, aryl halides and triflates can be coupled with difluoromethyl sources like (DMPU)Zn(CF₂H)₂ in the presence of a nickel catalyst. While this specific example leads to a C-C bond, the principles of transition metal catalysis are being actively explored for C-O bond formations as well. Palladium-catalyzed coupling of aryl chlorides and bromides with TMSCF₂H has also been reported. acs.org
Research into novel fluorinating reagents is a vibrant area. For the introduction of the difluoromethoxy group, new reagents are being developed to offer milder reaction conditions and broader substrate scope. One such development is the use of S-(difluoromethyl)sulfonium salts. acs.orgnih.gov These are bench-stable reagents that can serve as difluorocarbene precursors under mild, often room temperature, conditions in the presence of a base. acs.org The reaction of these sulfonium (B1226848) salts with phenols provides a convenient route to aryl difluoromethyl ethers. acs.orgnih.gov
Furthermore, electrophilic difluoromethylating reagents have been developed, although they are primarily used for C-H functionalization. For the synthesis of aryl ethers, nucleophilic approaches starting from phenols remain the more direct and commonly employed strategy.
Multi-Step Synthesis Pathways to this compound and Analogs
A plausible and efficient multi-step synthesis of this compound would logically start from a readily available precursor that already contains the 3,4-dioxygenated aromatic core. Protocatechuic acid (3,4-dihydroxybenzoic acid) is an ideal starting material.
The synthetic sequence would involve:
Protection of the Carboxylic Acid (Optional but Recommended): The carboxylic acid group of protocatechuic acid is acidic and can interfere with the basic conditions often used for difluoromethoxylation. Therefore, it is prudent to protect it as an ester (e.g., a methyl or ethyl ester). This can be achieved through standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst.
Double Difluoromethoxylation: The protected 3,4-dihydroxybenzoate would then be subjected to a double difluoromethoxylation reaction. A likely effective method would be the use of sodium chlorodifluoroacetate and a base like potassium carbonate in a solvent such as DMF, with heating. Alternatively, the milder conditions offered by S-(difluoromethyl)sulfonium salts in the presence of a base like lithium hydroxide (B78521) could be employed. acs.orgnih.gov
Deprotection of the Carboxylic Acid: The final step would be the hydrolysis of the ester protecting group to reveal the desired carboxylic acid. This is typically achieved by saponification with a base (e.g., NaOH or KOH) followed by acidification.
In the synthesis of this compound, starting from protocatechuic acid effectively circumvents the challenges of regiocontrol in aromatic substitution. The starting material already possesses the desired 1,3,4-trisubstitution pattern. The two hydroxyl groups are in the correct positions for the subsequent difluoromethoxylation. If one were to start from a monosubstituted benzene (B151609), achieving the desired 3,4-disubstitution pattern would be more challenging and would likely involve a series of electrophilic aromatic substitution and functional group manipulation steps, with careful consideration of the directing effects of the substituents at each stage.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include solvent selection and the development of sustainable catalysts.
Solvent Selection and Optimization
The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional solvents such as dimethylformamide (DMF), often used in difluoromethoxylation reactions, are coming under increased scrutiny due to their toxicity. chemicalbook.com Green chemistry encourages the use of safer alternatives.
For the difluoromethoxylation steps, research into greener solvents has identified several potential candidates. For instance, the use of water as a solvent in the photocatalyzed aerobic oxidation of benzaldehyde (B42025) has been explored. acs.org While direct application to difluoromethoxylation may be challenging, it points towards a trend of moving away from hazardous organic solvents. Other greener alternatives to traditional polar aprotic solvents like DMF include Cyrene™ and γ-valerolactone (GVL).
In the final oxidation step of 3,4-Bis(difluoromethoxy)benzaldehyde (B143430), the use of water as a solvent is highly feasible. The oxidation of aldehydes to carboxylic acids can often be carried out in aqueous media, for example, using potassium permanganate or catalyzed hydrogen peroxide. youtube.com The use of phase-transfer catalysis can also facilitate reactions in biphasic systems with water, reducing the need for large volumes of organic solvents. google.com
Catalyst Development for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful reactions. In the synthesis of this compound, catalyst development is pertinent to both the difluoromethoxylation and oxidation steps.
Recent advances in photocatalysis offer a promising green approach for difluoromethoxylation. nih.govnih.gov Visible-light photoredox catalysis can enable the generation of difluoromethyl radicals under mild conditions, potentially avoiding the need for harsh reagents and high temperatures. nih.gov These reactions can often be performed with catalytic amounts of a photosensitizer, such as iridium or ruthenium complexes, or even organic dyes, which can be more sustainable. nih.govnih.gov
For the oxidation of the aldehyde intermediate, green catalytic methods are well-documented. The use of atmospheric oxygen as the terminal oxidant is an ideal green solution, and catalysts are being developed to facilitate this transformation under mild conditions. For instance, N-heterocyclic carbenes have been shown to catalyze the oxidation of benzaldehyde using air. Another approach involves the use of transition-metal-free systems, such as an iodine-potassium iodide-potassium carbonate system in water, for the selective oxidation of alcohols to aldehydes, which can be extended to the oxidation of aldehydes to carboxylic acids. nih.gov
Comparative Analysis of Synthetic Efficiencies and Yields across Reported Routes
A direct comparative analysis of the synthetic efficiencies and yields for this compound is challenging due to the lack of fully published and optimized routes specifically for this compound. However, by examining the yields of analogous reactions, a qualitative comparison can be made.
A plausible route starting from 3,4-dihydroxybenzaldehyde (B13553) would involve a bis-difluoromethoxylation followed by oxidation.
| Step | Reaction | Reagent/Catalyst Examples | Typical Yields for Analogous Reactions |
| 1 | Bis-difluoromethoxylation of 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Base | Moderate to Good (inferred) |
| 2 | Oxidation of 3,4-Bis(difluoromethoxy)benzaldehyde | Potassium permanganate, Hydrogen Peroxide/Catalyst | High (>90%) google.com |
| Step | Reaction | Reagent/Catalyst Examples | Typical Yields for Analogous Reactions |
| 1a | Selective Protection | Standard protecting group chemistry | High |
| 1b | Mono-difluoromethoxylation | Sodium chlorodifluoroacetate, Base | Good (e.g., ~90% for a similar substrate) google.com |
| 1c | Deprotection | Acid/Base or Hydrogenolysis | High |
| 1d | Second Mono-difluoromethoxylation | Sodium chlorodifluoroacetate, Base | Good (inferred) |
| 2 | Oxidation | Potassium permanganate, Hydrogen Peroxide/Catalyst | High (>90%) google.com |
The efficiency of the difluoromethoxylation step is critical. Traditional methods using difluorocarbene precursors can have variable yields depending on the substrate and conditions. Newer photocatalytic methods show promise for high efficiency under mild conditions, with reported yields for monofluoromethoxylation of various phenols often in the good to excellent range. nih.gov
The final oxidation of the aldehyde to the carboxylic acid is generally a high-yielding and efficient process. Methods using permanganate under phase transfer catalysis have reported yields exceeding 90%. google.com
Chemical Reactivity and Derivatization of 3,4 Bis Difluoromethoxy Benzoic Acid
Carboxylic Acid Group Transformations
The carboxylic acid moiety is a versatile functional group that can undergo numerous reactions to form a variety of derivatives. These transformations are fundamental in synthetic organic chemistry.
Esterification of 3,4-bis(difluoromethoxy)benzoic acid can be achieved through several established methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. libretexts.orgyoutube.com For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst yields ethyl 3,4-bis(difluoromethoxy)benzoate. youtube.com
Another effective method for synthesizing esters from this compound involves the conversion of the acid to its more reactive acid chloride derivative first. The resulting acid chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org This method is particularly useful for reactions with sterically hindered alcohols. libretexts.org
| Reaction | Reagents | Product |
| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 3,4-bis(difluoromethoxy)benzoate) |
| Acylation via Acid Chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol, Pyridine | Ester |
The formation of amides from this compound typically requires the activation of the carboxylic acid group, as direct reaction with an amine is generally slow. A highly effective method is to first convert the benzoic acid into its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting 3,4-bis(difluoromethoxy)benzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide, respectively. libretexts.orgyoutube.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the hydrogen chloride (HCl) generated during the reaction. libretexts.org Alternatively, a non-nucleophilic base such as pyridine can be used as the acid scavenger. libretexts.org
| Reactant | Reagents | Product Type |
| This compound | 1. SOCl₂ 2. Ammonia (2 equiv.) | Primary Amide |
| This compound | 1. SOCl₂ 2. Primary Amine (2 equiv.) | Secondary Amide |
| This compound | 1. SOCl₂ 2. Secondary Amine (2 equiv.) | Tertiary Amide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde intermediate, it is generally not isolated. libretexts.org
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. youtube.com Direct reduction requires specialized, less reactive hydride reagents. A more common approach is a two-step process involving the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For example, the Rosenmund reduction involves the catalytic hydrogenation of an acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) with quinoline-sulfur), which stops the reduction at the aldehyde stage. google.com Thus, this compound could be converted to 3,4-bis(difluoromethoxy)benzaldehyde (B143430) by first forming the acid chloride and then subjecting it to these reduction conditions. google.com
| Target Product | Reagents | Reaction Name/Type |
| Primary Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | Hydride Reduction |
| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄, Quinoline-S | Rosenmund Reduction |
Acid halides, particularly acid chlorides, are important synthetic intermediates due to their high reactivity. This compound can be readily converted to its acid chloride derivative, 3,4-bis(difluoromethoxy)benzoyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These reactions proceed via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a better leaving group. libretexts.org
Acid anhydrides can also be synthesized from this compound. A common method involves the reaction of the corresponding acid chloride with a carboxylate salt (the sodium salt of this compound). libretexts.orglibretexts.org This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org
| Derivative | Reagents | General Reaction |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH → R-COCl |
| Acid Bromide | Phosphorus tribromide (PBr₃) | R-COOH → R-COBr |
| Acid Anhydride | R-COCl + R-COO⁻Na⁺ | R-COOH → (R-CO)₂O |
Aromatic Ring Functionalization Strategies
The substituents on the benzene (B151609) ring of this compound direct the position of further substitution reactions.
In electrophilic aromatic substitution (EAS) reactions on this compound, the regiochemical outcome is determined by the directing effects of the existing substituents: the carboxylic acid group (-COOH) and the two difluoromethoxy groups (-OCHF₂).
Carboxylic Acid Group (-COOH): The -COOH group is an electron-withdrawing group and acts as a deactivating, meta-directing group. quora.com This means it slows down the rate of electrophilic attack and directs incoming electrophiles to the positions meta to itself (positions 3 and 5).
Difluoromethoxy Groups (-OCHF₂): The oxygen atom in the -OCHF₂ group has lone pairs that can be donated to the ring through resonance, which would typically make it an ortho, para-director. However, the two highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This inductive withdrawal deactivates the ring. Despite this deactivation, the resonance effect still dictates the directing properties, making the -OCHF₂ group ortho, para-directing.
Considering the substitution pattern of this compound:
The carboxylic acid at C1 directs incoming electrophiles to C3 and C5.
The -OCHF₂ group at C3 directs to C2 (ortho), C5 (ortho), and C1 (para, already substituted).
The -OCHF₂ group at C4 directs to C5 (ortho) and C2 (meta).
| Reaction | Typical Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,4-bis(difluoromethoxy)benzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3,4-bis(difluoromethoxy)benzoic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Sulfo-3,4-bis(difluoromethoxy)benzoic acid |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The carboxylic acid group of this compound can be converted into other functional groups, such as halides or triflates, which are amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.orgwhiterose.ac.uk The presence of the electron-withdrawing difluoromethoxy groups can influence the reactivity of the aryl halide or triflate in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. mdpi.comnih.govmdpi.com An aryl bromide or iodide derived from this compound would readily couple with various aryl or vinyl boronic acids or esters to form biaryl compounds or stilbene (B7821643) derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.commdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net A halide derivative of this compound could react with alkenes like acrylates, styrene, or ethylene (B1197577) under palladium catalysis to introduce a vinyl or substituted vinyl group onto the aromatic ring. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.org Aryl halides derived from the title compound can be coupled with a wide range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This provides access to arylalkyne structures, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates. wikipedia.orgnih.govresearchgate.net This method allows for the formation of a carbon-nitrogen bond, converting an aryl halide derivative of this compound into an arylamine. The reaction is known for its broad substrate scope, accommodating a wide variety of amines. wikipedia.orgresearchgate.net
Table 1: Overview of Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Electrophile | Typical Nucleophile | Catalyst System | Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl-Br, Aryl-I, Aryl-OTf | R-B(OH)₂, R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Heck | Aryl-Br, Aryl-I | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |
| Sonogashira | Aryl-Br, Aryl-I, Aryl-OTf | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH |
| Buchwald-Hartwig | Aryl-Br, Aryl-I, Aryl-OTf | R¹R²NH | Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
This table presents generalized conditions. Optimal conditions may vary based on specific substrates.
Directed ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.ca The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.orguwindsor.ca
For this compound, the carboxylic acid group is a potent DMG. rsc.orgresearchgate.netorganic-chemistry.org Upon treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation is expected to occur selectively at the positions ortho to the carboxylate. rsc.orgresearchgate.net This would lead to lithiation at either the C-2 or C-5 position.
The regiochemical outcome is influenced by the directing ability of the functional groups present. The carboxylate group is a strong DMG. The difluoromethoxy groups are moderately deactivating and ortho-directing, but their directing ability is weaker than that of the carboxylate. Therefore, metalation is anticipated to be primarily directed by the carboxylate group. The relative acidity of the C-2 and C-5 protons will determine the final site of lithiation. The electron-withdrawing nature of the difluoromethoxy groups increases the acidity of the aromatic protons, potentially facilitating the metalation process.
The resulting ortho-lithiated species can be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce a wide range of substituents at the C-2 or C-5 position, leading to contiguously substituted benzoic acid derivatives. rsc.orgresearchgate.net
Reactivity and Stability of the Difluoromethoxy Moieties
The difluoromethoxy (OCHF₂) group is a key feature of the title compound, imparting unique properties. It is considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor. researchgate.netrsc.org Its stability and potential for further transformation are critical considerations in synthetic design.
Stability Under Diverse Reaction Conditions
The difluoromethoxy group is generally recognized for its high stability under a wide range of reaction conditions, which is advantageous for multi-step syntheses. rsc.orgresearchgate.net This stability is attributed to the strong carbon-fluorine bonds. rsc.org
Studies have investigated the stability of various fluorinated groups on aromatic rings under both acidic and basic conditions. rsc.org The difluoromethoxy group demonstrates significant stability, particularly when compared to non-fluorinated ether analogues. However, its stability is somewhat less than that of the trifluoromethoxy (OCF₃) group, which is exceptionally inert. researchgate.net
Table 2: General Stability of the Aryl-OCHF₂ Group
| Condition | Stability | Notes |
|---|---|---|
| Strong Acid (e.g., H₂SO₄) | Generally Stable | Resistant to hydrolysis under many acidic conditions. rsc.org |
| Strong Base (e.g., NaOH, KOt-Bu) | Generally Stable | More stable than corresponding non-fluorinated ethers. rsc.org |
| Nucleophilic Aromatic Substitution | Deactivating | The OCHF₂ group is electron-withdrawing, deactivating the ring towards nucleophilic attack. |
| Electrophilic Aromatic Substitution | Deactivating, ortho, para-directing | Directs incoming electrophiles to positions ortho and para relative to itself, though the ring is deactivated. |
| Palladium-Catalyzed Coupling | Stable | Generally stable under the conditions required for Suzuki, Heck, and other cross-coupling reactions. |
| Lithiation Conditions (e.g., BuLi) | Stable | Stable to strong organolithium bases used in directed ortho-metalation. rsc.org |
This table provides a general overview of the stability. Specific reaction conditions can lead to different outcomes.
Potential for Further Fluorination or Defluorination Reactions
While the difluoromethoxy group is stable, its transformation through fluorination or defluorination reactions presents significant challenges.
Further Fluorination: The conversion of a difluoromethoxy group to a trifluoromethoxy group is a difficult transformation. It would require the cleavage of a C-H bond and the formation of a new C-F bond. Such reactions are not common, although methods for the direct fluorination of C-H bonds exist, they often lack selectivity and require harsh reagents. acs.org
Defluorination: The partial or complete removal of fluorine atoms from the difluoromethoxy group is also challenging due to the high bond dissociation energy of the C-F bond. ccspublishing.org.cn However, methods for the defluorination of trifluoromethyl groups have been developed, often involving radical intermediates or strong reducing agents. ccspublishing.org.cnresearchgate.net It is conceivable that similar strategies could be adapted for the defluorination of difluoromethoxy groups, potentially leading to monofluoromethoxy or methoxy (B1213986) derivatives. For example, selective monodefluorination of aromatic trifluoromethyl groups has been achieved using base-promoted elimination. researchgate.netresearchgate.net Such approaches, if applied to the OCHF₂ group, could theoretically yield reactive intermediates, although this remains an area of limited exploration.
Synthesis of Advanced Intermediates and Novel Chemical Scaffolds from this compound
This compound serves as a valuable starting material for the construction of more elaborate molecules for applications in medicinal chemistry and materials science. nih.govnih.gov The reactivity of its carboxylic acid function, coupled with the possibility of functionalizing the aromatic ring, allows for the synthesis of diverse chemical scaffolds.
For instance, the carboxylic acid can be converted to an acid chloride, which is a versatile intermediate. This acid chloride can undergo Friedel-Crafts acylation to form ketones, or be used in Suzuki-type couplings to generate aryl ketones. mdpi.com It can also be converted to an amide through reaction with an amine. The resulting amide can then participate in further reactions, or the amide itself may be the target structure.
Furthermore, the combination of reactions described above allows for the creation of novel, highly functionalized aromatic systems. For example, a sequence involving directed ortho-metalation at the C-5 position, followed by conversion of the carboxylic acid to an aryl bromide, and a subsequent Sonogashira coupling at the bromide position would yield a highly substituted and complex aromatic building block. Such intermediates are valuable for the synthesis of drug candidates, agrochemicals, and functional materials where the presence of the difluoromethoxy groups can enhance metabolic stability and lipophilicity. nih.govnih.gov
Structure Activity Relationship Sar Studies on Derivatives Containing the 3,4 Bis Difluoromethoxy Benzoic Acid Moiety
Rational Design Principles for Modulating Molecular Interactions (Non-Clinical Context)
The rational design of derivatives based on the 3,4-bis(difluoromethoxy)benzoic acid core is guided by principles aimed at optimizing interactions with biological targets. mdpi.com The strategic placement of the two difluoromethoxy groups on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited in molecular design.
Key design principles include:
Bioisosteric Replacement: The difluoromethoxy group (OCF₂H) is often considered a lipophilic bioisostere of other functional groups like the hydroxyl (OH), thiol (SH), or amine (NH₂) groups. nih.govacs.org This allows for the modification of a lead compound to enhance its metabolic stability and membrane permeability while potentially maintaining or improving its binding affinity. The C-F bond is significantly stronger than the C-H bond, contributing to increased resistance to metabolic degradation. mdpi.com
Conformational Control: The introduction of the somewhat bulky difluoromethoxy groups can restrict the rotational freedom of the benzoic acid moiety, locking it into a more favorable conformation for target binding. This can enhance binding affinity and selectivity. nih.gov
Structure-Guided Design: When the three-dimensional structure of the biological target is known, computational modeling can be employed to design derivatives with improved complementarity to the binding site. nih.gov This allows for the strategic placement of functional groups to form specific hydrogen bonds, electrostatic interactions, or hydrophobic contacts.
In Vitro Biochemical and Cellular Assay Systems for Activity Profiling
To evaluate the biological activity of newly synthesized this compound derivatives, a variety of in vitro biochemical and cellular assay systems are employed. These assays provide crucial information about the compound's potency, selectivity, and mechanism of action.
Target Identification and Validation Methodologies
Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Several methodologies can be used:
Biochemical Assays: If a putative target is known, direct biochemical assays can be used to confirm the interaction. This could involve, for example, enzyme inhibition assays where the ability of the compound to inhibit the activity of a specific enzyme is measured.
Affinity-Based Methods: Techniques like affinity chromatography or pull-down assays can be used to isolate the protein target from a complex biological mixture. In this approach, a derivative of the this compound is immobilized on a solid support and used to "fish out" its binding partners.
Genetic and Genomic Approaches: In cell-based assays, techniques like RNA interference (RNAi) can be used to knock down the expression of specific genes. nih.gov If the knockdown of a particular gene phenocopies the effect of the compound, it suggests that the protein encoded by that gene may be the target. nih.gov
Computational Inference: In silico methods, such as molecular docking, can be used to predict potential binding partners for a given compound based on structural complementarity. nih.gov
Dose-Response Profiling in Mechanistic In Vitro Studies
Once a target has been identified and validated, dose-response profiling is performed to quantify the potency of the this compound derivatives. This involves exposing the target (e.g., an isolated enzyme or a cell line) to a range of compound concentrations and measuring the biological response.
The data from these experiments are typically plotted to generate a dose-response curve, from which key parameters can be derived:
IC₅₀/EC₅₀: The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is the concentration of the compound that produces 50% of the maximum possible inhibitory or stimulatory effect. It is a common measure of a compound's potency.
Efficacy: This refers to the maximum biological effect that a compound can produce.
Hill Slope: The steepness of the dose-response curve, which can provide insights into the binding cooperativity of the compound.
These parameters are crucial for comparing the activity of different derivatives and for guiding further optimization of the lead compound.
Influence of Difluoromethoxy Groups on Molecular Recognition and Target Engagement
The two difluoromethoxy groups on the this compound moiety have a profound impact on its molecular recognition and target engagement properties.
Lipophilicity and Permeability Considerations in Theoretical and In Vitro Models
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic properties, including its ability to cross biological membranes. nih.gov The difluoromethoxy group is considered a lipophilicity-enhancing substituent. acs.org
Increased Lipophilicity: The replacement of hydrogen atoms with fluorine atoms in the methoxy (B1213986) group increases its lipophilicity. This can enhance the ability of the molecule to partition into lipid bilayers and cross cell membranes. mdpi.com However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.
Modulating Permeability: The increased lipophilicity conferred by the difluoromethoxy groups can improve a compound's permeability across biological barriers. mdpi.com This is often assessed in vitro using cell-based permeability assays, such as the Caco-2 permeability assay, which models the intestinal epithelium.
| Property | Influence of Difluoromethoxy Groups | Implication for SAR |
| Lipophilicity (logP) | Increases lipophilicity compared to methoxy or hydroxyl groups. acs.org | Can enhance membrane permeability and target engagement in hydrophobic pockets. |
| Permeability | Generally improves passive diffusion across cell membranes. mdpi.com | Favorable for reaching intracellular targets. |
| Aqueous Solubility | May decrease aqueous solubility due to increased lipophilicity. | Can be a challenge for formulation and bioavailability. |
Hydrogen Bonding and Electrostatic Interaction Contributions
While the difluoromethoxy group is primarily considered for its steric and lipophilic properties, it can also participate in specific non-covalent interactions that are crucial for molecular recognition.
Weak Hydrogen Bond Donor: The hydrogen atom of the difluoromethoxy group (OCF₂H ) can act as a weak hydrogen bond donor. nih.govbohrium.comchemistryviews.org This is due to the electron-withdrawing effect of the two fluorine atoms, which increases the acidity of the C-H bond. nih.gov This weak hydrogen bonding capability allows it to act as a bioisostere for traditional hydrogen bond donors like hydroxyl or amine groups. nih.govacs.org
Electrostatic Interactions: The highly electronegative fluorine atoms create a significant dipole moment in the difluoromethoxy group. This can lead to favorable electrostatic interactions with polar residues in a protein binding pocket. nih.govnih.gov The oxygen atom can also act as a hydrogen bond acceptor.
| Interaction Type | Role of Difluoromethoxy Groups | Significance in Target Binding |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor (C-H---O/N). bohrium.comchemistryviews.org The oxygen can act as a hydrogen bond acceptor. | Contributes to binding affinity and specificity. nih.gov |
| Electrostatic Interactions | The C-F bonds create a dipole moment, enabling favorable electrostatic contacts. nih.gov | Can orient the molecule within the binding site and enhance binding energy. nih.gov |
| Hydrophobic Interactions | The fluorinated surface can engage in hydrophobic interactions with nonpolar amino acid residues. | A primary driver of binding for lipophilic compounds. |
Lead Optimization Strategies Involving the this compound Scaffold (Pre-Clinical Focus)
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors. Lead optimization efforts have focused on modifying this core structure to enhance biological activity, improve pharmacokinetic properties, and reduce off-target effects. These strategies have been primarily centered on systematic substitution analysis and bioisosteric replacement in a pre-clinical setting.
Systematic Substitution Analysis
Systematic substitution analysis around the 3,4-bis(difluoromethoxy)phenyl core has been instrumental in elucidating the structure-activity relationships (SAR) for various biological targets, most notably for phosphodiesterase 4 (PDE4). The difluoromethoxy groups at the 3 and 4 positions are often considered crucial for high potency.
In the development of PDE4 inhibitors, the 3,4-bis(difluoromethoxy)phenyl group is a key feature that anchors the molecule within the enzyme's active site. Research has shown that substitution of the 3,4-bis(difluoromethoxy)phenyl moiety with other groups, such as 4-difluoromethyl-3-tetrahydrofuran-3-yloxy phenyl, can sometimes lead to a decrease in activity, highlighting the importance of the original scaffold. nih.gov However, in other series of phenyl alkyl ketone PDE4 inhibitors, replacing a 4-methoxy group with a 4-difluoromethoxy group resulted in a 2- to 14-fold increase in potency, suggesting a beneficial role for this group in specific contexts. nih.gov
Further SAR studies on PDE4 inhibitors have explored modifications to other parts of the molecule while retaining the 3,4-bis(difluoromethoxy)phenyl core. For instance, in a series of benzimidazole (B57391) derivatives, compounds with heteroatoms (N, O, S, F) on an adjacent ring system displayed strong inhibitory activity. acs.org The size of these appended rings also plays a role, with bulky 9-membered rings showing slightly weaker inhibition compared to 5- or 6-membered rings, likely due to steric hindrance within the PDE4B binding pocket. acs.org
The following interactive data table summarizes the effects of systematic substitutions on the PDE4 inhibitory activity of compounds containing the 3,4-bis(difluoromethoxy)phenyl moiety.
| Compound Series | Substitution | Effect on PDE4 IC50 | Reference |
| Phenyl Alkyl Ketones | Replacement of 3,4-bis(difluoromethoxy)phenyl with 4-difluoromethyl-3-tetrahydrofuran-3-yloxy phenyl | 2.7- to 60-fold less active | nih.gov |
| Phenyl Alkyl Ketones | Replacement of 4-methoxy with 4-difluoromethoxy | 2- to 14-fold more potent | nih.gov |
| Benzimidazole Derivatives | Introduction of heteroatoms (N, O, S, F) on adjacent ring | Strong inhibition observed | acs.org |
| Benzimidazole Derivatives | Introduction of bulky 9-membered ring vs. 5- or 6-membered ring | Weaker inhibition | acs.org |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. For derivatives of this compound, the carboxylic acid group itself is a common target for bioisosteric replacement. While the carboxylate can be crucial for target binding through electrostatic interactions, it can also lead to poor membrane permeability and rapid metabolic clearance. technologypublisher.com
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.govresearchgate.net These groups can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability and cell permeability. For example, replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency and improved oral bioavailability in some drug candidates. drughunter.com The success of such replacements is highly context-dependent and often requires the screening of multiple isosteres to identify the optimal replacement for a given biological target. nih.gov
In the context of the this compound scaffold, while specific examples of bioisosteric replacement of the carboxylate are not extensively detailed in the provided search results, this remains a viable and commonly employed strategy in drug discovery programs to overcome the limitations associated with the carboxylic acid moiety. technologypublisher.com
Mechanistic Investigations of Biological Activities at a Molecular and Sub-Cellular Level (Non-Clinical)
Understanding the molecular and sub-cellular mechanisms of action of compounds containing the this compound moiety is crucial for their development as therapeutic agents. These investigations typically involve enzyme kinetic studies, receptor binding assays, and analysis of cellular pathway modulation in model systems.
Enzyme Kinetic Studies
Enzyme kinetic studies are fundamental in characterizing the interaction between an inhibitor and its target enzyme. For derivatives of this compound, the vast majority of mechanistic work has focused on their inhibition of PDE4.
These studies have consistently shown that compounds incorporating the 3,4-bis(difluoromethoxy)phenyl scaffold act as potent and competitive inhibitors of PDE4. This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate, cyclic adenosine (B11128) monophosphate (cAMP). The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For instance, a novel series of triarylethane derivatives bearing a 3,4-bis(difluoromethoxy)phenyl unit demonstrated highly selective inhibition of the PDE4A isoform. acs.org Another study on phthalazinone derivatives identified compounds with high potency against Trypanosoma brucei PDEB1 (TbrPDEB1), suggesting that the mechanism of action against the parasite is through PDE inhibition. vu.nl
The following table presents enzyme kinetic data for selected compounds containing the 3,4-bis(difluoromethoxy)phenyl moiety against various PDE isoforms.
| Compound/Series | Target Enzyme | IC50 / Ki | Reference |
| Benzimidazole derivative (A5) | Human PDE4A | 89.7 nM | acs.org |
| Benzimidazole derivative (A5) | Human PDE4B | 48.8 nM | acs.org |
| Benzimidazole derivative (A5) | Human PDE4D | 5.9 nM | acs.org |
| Phthalazinone derivatives | T. brucei PDEB1 | pKi > 6 | vu.nl |
| Triarylethane derivative (119c) | Human PDE4A | Highly selective inhibition | acs.org |
Receptor Ligand Binding Assays
While the primary focus of research on this compound derivatives has been on enzyme inhibition, some compounds may interact with receptors. Receptor ligand binding assays are used to determine the affinity of a compound for a specific receptor. In one study, derivatives of a known thromboxane (B8750289) A2 prostanoid receptor antagonist were synthesized where the carboxylic acid was replaced with a cyclopentane-1,3-dione moiety. The biological activity, which was comparable to the parent compound, was determined using functional and radioligand-binding assays, indicating that this scaffold can be incorporated into receptor-targeting molecules. technologypublisher.com A patent for halogenated analogues of anti-fibrotic agents also mentions niacin receptor agonists containing a related structural motif. google.com However, detailed receptor binding data for compounds containing the this compound moiety are not widely available in the provided search results.
Cellular Pathway Modulation in Model Systems
The ultimate biological effect of a drug is determined by its ability to modulate cellular pathways. For inhibitors of PDE4 containing the 3,4-bis(difluoromethoxy)phenyl group, the primary mechanism of cellular action is the elevation of intracellular cAMP levels. By inhibiting the degradation of cAMP, these compounds activate downstream signaling pathways, leading to a variety of cellular responses.
In inflammatory cells, increased cAMP levels lead to the suppression of pro-inflammatory mediators. For example, a benzimidazole derivative, A5, was shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells. acs.org This anti-inflammatory effect is a hallmark of PDE4 inhibition.
Beyond inflammation, compounds containing this scaffold have been investigated for other therapeutic applications. A patent application describes the use of a compound containing a 3,4-bis(difluoromethoxy)phenyl group for the treatment of pain, suggesting modulation of pathways involved in nociception. nih.govjustia.com Another patent mentions the potential use of such compounds in treating autism spectrum disorder by raising intracellular cAMP levels and modulating intracellular calcium. epo.org Additionally, a derivative of 2-propenoic acid with a 3,4-bis(difluoromethoxy)phenyl group has been shown to induce apoptosis in cancer cell lines, indicating an effect on cell survival pathways. nih.gov
The following table summarizes the observed cellular effects of compounds containing the 3,4-bis(difluoromethoxy)phenyl moiety in various model systems.
| Compound/Series | Model System | Observed Cellular Effect | Reference |
| Benzimidazole derivative (A5) | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α and IL-6 secretion | acs.org |
| 2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- | HeLa and MCF-7 cancer cell lines | Induction of apoptosis | nih.gov |
| L-826,141 | Not specified | Potential modulation of pain pathways | justia.com |
| Not specified | Not specified | Potential modulation of pathways related to autism | epo.org |
Computational and Theoretical Investigations of 3,4 Bis Difluoromethoxy Benzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties. nih.gov For a molecule like 3,4-Bis(difluoromethoxy)benzoic acid, such calculations can elucidate the influence of the electron-withdrawing difluoromethoxy groups on the benzoic acid core.
Electronic Structure Elucidation (e.g., HOMO-LUMO orbitals, electrostatic potential maps)
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov
DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, are commonly used to compute these orbital energies. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the carboxylic acid group, while the LUMO would likely be distributed across the aromatic system, influenced by the strongly electronegative fluorine atoms.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the oxygen atoms of the carboxylic acid and the two difluoromethoxy groups, indicating sites susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor.
Interactive Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
This table presents plausible, representative data based on typical values for similar aromatic acids to illustrate the expected electronic properties. Specific experimental or calculated values for this exact molecule are not available in the cited literature.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -7.25 | Represents the electron-donating capacity of the molecule. |
| LUMO Energy | -1.89 | Represents the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.36 | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as the C-O bonds of the methoxy (B1213986) groups and the C-C bond of the carboxylic acid group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape associated with rotating these bonds. nih.gov
This analysis is performed by systematically varying the key torsion angles and calculating the potential energy of each resulting structure. nih.gov The presence of bulky and electronegative difluoromethoxy groups is expected to create significant steric and electronic effects, influencing the preferred orientation of these groups relative to the benzene (B151609) ring and to each other. Studies on similar fluorinated benzamides have shown that fluorine substitution can lead to stable, non-planar conformations being favored over planar ones. nih.gov The energy landscape would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility.
Interactive Table 2: Hypothetical Relative Energies of Key Conformers for this compound
This table shows hypothetical data illustrating a possible energy landscape. The torsion angles refer to the rotation around the C(aromatic)-O bonds. The energy values are relative to the most stable conformer (Conformer 1).
| Conformer ID | Torsion Angle 1 (C4-O-C-H) | Torsion Angle 2 (C3-O-C-H) | Relative Energy (kcal/mol) | Population (%) at 298K |
| Conformer 1 | ~0° | ~180° | 0.00 | 75.1 |
| Conformer 2 | ~180° | ~0° | 0.25 | 20.3 |
| Conformer 3 | ~0° | ~0° | 1.50 | 4.6 |
Elucidation of Reaction Mechanisms for Synthetic Pathways
Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energy for each step.
A plausible synthesis for this compound could involve the reaction of a 3,4-dihydroxybenzoic acid derivative with a difluoromethylating agent, or the difluoromethoxylation of a 3-substituted-4-hydroxybenzoic acid precursor followed by further functionalization. google.comnih.gov A theoretical study of such a pathway would calculate the energy barriers for bond formation and breaking, helping to rationalize the observed reaction outcomes and optimize reaction conditions. While synthetic routes for related compounds have been published, specific computational studies elucidating their mechanisms are not prevalent in the literature. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are central to computer-aided drug design.
Protein-Ligand Interaction Prediction and Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. umc.edu.dz The process involves placing the ligand into the protein's binding site in numerous possible conformations and using a scoring function to estimate the strength of the interaction.
For this compound, a potential target could be an enzyme like carbonic anhydrase, which has been a target for other benzoic acid derivatives. A docking simulation would likely predict that the negatively charged carboxylate group forms key hydrogen bonds and ionic interactions with amino acid residues (like arginine or lysine) and a coordinated metal ion (like zinc) in the active site. The difluoromethoxy groups and the benzene ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Binding Energy Calculations and Ligand Efficiency Metrics
The output of a docking simulation includes a "docking score" or an estimated binding energy, which quantifies the predicted affinity of the ligand for the protein. umc.edu.dz A more negative value typically indicates a more favorable interaction. This allows for the comparison of different potential inhibitors.
Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds relative to its size (number of heavy atoms). It is a useful parameter in lead optimization, as it helps identify smaller, more efficient binders. While specific docking studies on this compound are not available, hypothetical results can be tabulated to illustrate the type of data generated.
Interactive Table 3: Hypothetical Molecular Docking Results against a Target Protein (e.g., Carbonic Anhydrase)
This table presents representative data from a hypothetical docking simulation to illustrate the potential interactions and binding metrics. The data is not derived from experimental studies on this specific compound.
| Parameter | Value | Description |
| Target Protein (PDB ID) | e.g., 3FFP | A code identifying the specific protein structure used in the simulation. |
| Binding Energy (kcal/mol) | -7.8 | An estimate of the binding affinity; more negative values suggest stronger binding. umc.edu.dz |
| Key H-Bond Interactions | Thr199, His94 | Predicted hydrogen bonds between the ligand's carboxylate and protein residues. |
| Key Hydrophobic Interactions | Val121, Leu198 | Predicted non-polar interactions between the ligand's rings and protein residues. |
| Ligand Efficiency (LE) | 0.35 | A measure of binding energy per heavy atom, used to assess compound quality. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in predicting the activity of unsynthesized analogs and in providing insights into the molecular features that govern the desired biological effect.
The foundation of a robust QSAR model lies in the calculation and selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a series of derivatives of this compound, a diverse set of descriptors would be calculated using specialized software.
These descriptors can be broadly categorized as:
1D Descriptors: These include fundamental properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass connectivity indices, topological indices (e.g., Wiener index, Balaban index), and counts of specific functional groups. mdpi.com
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. nih.gov
Given the presence of the difluoromethoxy groups, specific descriptors related to fluorine content and electrostatic interactions would be particularly relevant. The selection of the most pertinent descriptors is a critical step to avoid overfitting and to build a predictive model. nih.gov Techniques such as genetic algorithms or stepwise multiple linear regression are often employed to identify a subset of descriptors that have the most significant correlation with the biological activity. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Description |
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds (nRotB) | A measure of molecular flexibility. | |
| Topological (2D) | Balaban J Index | A topological index that considers the distance sum connectivity of the molecular graph. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to hydrogen bonding potential. | |
| Geometric (3D) | Molecular Volume (Vol) | The van der Waals volume of the molecule. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | |
| Fluorine-Specific | Fluorine Count | The total number of fluorine atoms in the molecule. |
| Sum of Atomic Polarizabilities (Pol) | Related to the molecule's response to an external electric field. |
This table is illustrative and the actual descriptors used would depend on the specific biological activity being modeled.
Once a relevant set of descriptors is selected, a predictive QSAR model can be developed. Various statistical methods can be employed for this purpose, ranging from linear techniques like Multiple Linear Regression (MLR) to more complex non-linear methods such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov
The development of a QSAR model for a series of this compound derivatives would involve the following steps:
Data Set Preparation: A dataset of compounds with experimentally determined in vitro activity (e.g., IC50 values for enzyme inhibition) is compiled. This dataset is then divided into a training set for model building and a test set for external validation. nih.gov
Model Building: Using the training set, a mathematical equation is generated that correlates the selected molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics. Internal validation techniques like leave-one-out cross-validation (Q²) are used to check the robustness of the model. External validation is performed by predicting the activity of the compounds in the test set and comparing the predicted values with the experimental results (R²pred). nih.gov
A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC50 = c0 + (c1 * LogP) + (c2 * TPSA) - (c3 * LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, LUMO is the energy of the lowest unoccupied molecular orbital, and c0, c1, c2, c3 are the regression coefficients. This equation would suggest that biological activity is influenced by the lipophilicity, polarity, and electron-accepting capability of the compounds.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Theoretical, Non-Human Clinical)
In addition to predicting biological activity, computational models are invaluable for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net Early prediction of ADME profiles can help to identify and address potential liabilities, reducing the likelihood of late-stage failures in drug development. nih.gov
Aqueous solubility and membrane permeability are critical determinants of oral bioavailability. nih.gov In silico models can provide rapid estimations of these properties for derivatives of this compound.
Solubility Modeling: The intrinsic solubility of a compound can be predicted using models based on its chemical structure. These models often employ descriptors such as LogP, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors. For ionizable compounds like benzoic acids, the pH-dependent solubility is also a key consideration. The presence of the two difluoromethoxy groups is expected to increase lipophilicity, which might decrease aqueous solubility.
Permeability Modeling: Permeability through biological membranes, such as the intestinal epithelium, is often predicted by modeling its correlation with lipophilicity (LogP or LogD). The "rule of five" proposed by Lipinski provides a general guideline for assessing drug-likeness and oral absorption potential, stating that poor absorption is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5. researchgate.net For derivatives of this compound, it would be important to balance the increased lipophilicity from the difluoromethoxy groups with other properties to maintain adequate permeability.
Table 2: Predicted ADME Properties for a Hypothetical Series of this compound Derivatives
| Derivative | LogS (Aqueous Solubility) | Caco-2 Permeability (nm/s) | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeation |
| Parent Acid | -3.5 | Moderate | High | Low |
| Amide Derivative | -3.8 | Moderate | High | Low |
| Ester Derivative | -4.2 | High | High | Moderate |
| Hydroxylated Analog | -3.2 | Low | Moderate | Low |
This table presents hypothetical data based on general trends observed for similar classes of compounds. The values are for illustrative purposes only.
The metabolic stability of a drug candidate is a crucial factor influencing its half-life and dosing regimen. The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation. nih.gov
Metabolic Site Prediction: Computational tools can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. These predictions are typically based on the reactivity of different atoms in the molecule. For this compound and its derivatives, the aromatic ring and any alkyl groups in its derivatives would be the most probable sites for metabolism. The difluoromethoxy groups themselves are generally considered to be metabolically robust. rsc.org
Metabolic Stability Analysis: In silico models can also provide a qualitative or quantitative prediction of a compound's metabolic stability. These models are often trained on large datasets of experimentally determined metabolic stability data (e.g., from liver microsome assays). The introduction of the two difluoromethoxy groups on the benzoic acid core is anticipated to significantly increase the metabolic stability compared to non-fluorinated or methoxy-substituted analogs. nih.gov This is because the strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies for 3,4 Bis Difluoromethoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4-Bis(difluoromethoxy)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.
1D NMR spectra offer direct insight into the chemical environments of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the two difluoromethoxy groups. The aromatic region would display a complex pattern due to the substitution. The proton on C5 is expected to be a doublet, coupled to the proton on C6. The proton on C6 will appear as a doublet of doublets, coupled to the protons on C5 and C2. The proton on C2 will be a doublet, coupled to the proton on C6. The two -OCHF₂ groups each give rise to a triplet signal due to coupling with the two adjacent fluorine atoms (¹JH-F). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). docbrown.inforsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. docbrown.info For this compound, nine distinct signals are expected: one for the carboxyl carbon, six for the aromatic carbons, and two for the difluoromethoxy carbons. The signals for the carbons bonded to fluorine will appear as triplets due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and oxygen atoms. hmdb.caresearchgate.net
¹⁹F NMR: As fluorine is 100% naturally abundant and has a spin of I = 1/2, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. Each of the two difluoromethoxy groups will produce a distinct signal. These signals will appear as doublets due to coupling with the adjacent proton (¹JF-H). The chemical shifts can help confirm the electronic environment of each substituent. rsc.orgcolorado.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound Predicted values are based on data from analogous compounds such as methyl 4-(difluoromethoxy)benzoate and other substituted benzoic acids. rsc.orgrsc.org
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | COOH | > 10 | broad s | - |
| Ar-H (C2) | ~7.9 | d | J ≈ 2.0 | |
| Ar-H (C5) | ~7.4 | d | J ≈ 8.5 | |
| Ar-H (C6) | ~7.8 | dd | J ≈ 8.5, 2.0 | |
| 3-OCHF₂ | ~6.6 | t | ¹JH-F ≈ 73 | |
| 4-OCHF₂ | ~6.6 | t | ¹JH-F ≈ 73 | |
| ¹³C | COOH | ~170 | s | - |
| C1 | ~128 | s | - | |
| C2 | ~125 | s | - | |
| C3 | ~150 | t | ²JC-F | |
| C4 | ~152 | t | ²JC-F | |
| C5 | ~118 | s | - | |
| C6 | ~120 | s | - | |
| 3-OCHF₂ | ~115 | t | ¹JC-F ≈ 260 | |
| 4-OCHF₂ | ~115 | t | ¹JC-F ≈ 260 | |
| ¹⁹F | 3-OCF ₂H | ~-82 | d | ¹JF-H ≈ 73 |
2D NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (H2-H6 and H5-H6), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively assign the ¹³C signals for the protonated aromatic carbons (C2, C5, C6) and the difluoromethoxy carbons by correlating them to their respective proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for confirming the substitution pattern. Key expected correlations include:
From the -OCHF₂ protons to the aromatic carbons they are attached to (C3 and C4).
From the aromatic proton H2 to carbons C1, C3, and the carboxyl carbon.
From the aromatic proton H5 to carbons C3 and C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide further structural confirmation. For instance, a NOESY spectrum should show correlations between the protons of the difluoromethoxy group at C3 and the aromatic proton at C2, and between the C4-substituent protons and the aromatic proton at C5.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). lcms.cz This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₉H₆F₄O₄), the exact mass can be calculated and compared to the experimental value, providing definitive confirmation of the molecular formula. chemrxiv.org
Molecular Formula: C₉H₆F₄O₄
Monoisotopic Mass: 254.0202 Da
Expected HRMS Result ([M+H]⁺): 255.0275 Da
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision-induced dissociation. The resulting product ions are analyzed to reveal structural information. The fragmentation of benzoic acids is well-studied and often involves characteristic losses. fu-berlin.demiamioh.edu A plausible fragmentation pathway for deprotonated this compound ([M-H]⁻, m/z 253.0) would involve the characteristic loss of carbon dioxide. nih.gov
Table 2: Plausible MS/MS Fragmentations for this compound ([M+H]⁺, m/z 255)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 255 | H₂O | 237 | [C₉H₅F₄O₃]⁺ |
| 255 | HCOOH (Formic Acid) | 209 | [C₈H₅F₄O₂]⁺ |
| 237 | CO | 209 | [C₈H₅F₄O₂]⁺ |
| 209 | CHF₂• (Difluoromethyl radical) | 158 | [C₇H₄F₂O₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. mdpi.com IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy depends on changes in polarizability. gatewayanalytical.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorptions for the polar functional groups. Key bands would include a very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimer (centered around 3000 cm⁻¹), a strong C=O stretching band (~1700 cm⁻¹), C-O-C ether stretches, and very intense C-F stretching bands. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, polarizable bonds. Therefore, the aromatic C=C ring stretching vibrations (~1600 cm⁻¹) and the symmetric C-O-C stretch would be prominent. While the C=O stretch is visible, it is typically weaker than in the IR spectrum. The C-F bonds also give rise to Raman signals. mdpi.com
Table 3: Key Vibrational Modes for this compound Wavenumbers are approximate and based on typical values for the respective functional groups. triprinceton.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |
| C=O stretch (Carboxylic acid) | 1710 - 1680 | Very Strong | Medium |
| Aromatic C=C stretch | 1610, 1580, 1500 | Medium-Strong | Strong |
| C-O-C asymmetric stretch | 1270 - 1200 | Strong | Medium |
| C-F stretch | 1100 - 1000 | Very Strong | Medium |
| C-O-C symmetric stretch | 1070 - 1020 | Medium | Strong |
| O-H bend (out-of-plane) | 960 - 900 | Medium, Broad | Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information regarding the molecular conformation, intermolecular interactions, and packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, the general principles of the technique and the expected structural features can be discussed based on the analysis of analogous substituted benzoic acids. jcchems.comucl.ac.ukresearchgate.net
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is dependent on the electron density distribution within the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the molecule can be constructed.
For this compound, X-ray diffraction analysis would be expected to reveal key structural parameters. A significant feature of many benzoic acid derivatives is the formation of hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. ucl.ac.ukresearchgate.net It is highly probable that this compound would also exhibit this dimeric motif. The analysis would also precisely define the geometry of the difluoromethoxy groups, including bond lengths, bond angles, and their orientation relative to the benzene (B151609) ring.
A hypothetical set of crystallographic data that could be obtained for this compound is presented in Table 1. This data is based on typical values observed for similar organic molecules and serves to illustrate the type of information generated from an X-ray crystallographic study.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1025 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.635 |
| R-factor | 0.045 |
This table is generated for illustrative purposes and does not represent experimentally verified data.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for these purposes.
HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed and validated HPLC method can accurately quantify the main component and detect impurities at very low levels. The development of a stability-indicating HPLC method is particularly crucial for assessing the degradation of the compound under various stress conditions.
Method development for this compound would likely involve a reversed-phase approach, utilizing a C18 column. nih.govasianpubs.org The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govasianpubs.org The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group and achieve optimal retention and peak shape. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV spectrum of the analyte.
A hypothetical set of HPLC method parameters and validation data is provided in Tables 2 and 3, respectively. This data is based on established methods for the analysis of similar aromatic carboxylic acids and the API Roflumilast, for which this compound is an intermediate. nih.govasianpubs.orgbezmialemscience.orgresearchgate.net
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is generated for illustrative purposes and does not represent an experimentally optimized method.
Table 3: Hypothetical HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
This table is generated for illustrative purposes and does not represent experimentally verified data. LOD: Limit of Detection; LOQ: Limit of Quantitation.
Gas chromatography is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester derivative. researchgate.netresearch-solution.comacs.orgnih.gov
Common derivatization reagents for carboxylic acids include diazomethane, silylating agents (e.g., BSTFA), or alkylating agents in the presence of a catalyst. research-solution.com The choice of derivatization agent depends on the specific requirements of the analysis, such as the need for enhanced sensitivity with an electron capture detector (ECD) for halogenated compounds.
Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving the desired separation of the target analyte from any volatile impurities. A flame ionization detector (FID) is a common general-purpose detector, while a mass spectrometer (MS) can provide definitive identification of the main component and any impurities based on their mass spectra.
A hypothetical set of GC-MS parameters for the analysis of a derivatized form of this compound is presented in Table 4.
Table 4: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Proposed Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
This table is generated for illustrative purposes and does not represent an experimentally optimized method.
Role of 3,4 Bis Difluoromethoxy Benzoic Acid As a Key Synthetic Intermediate
Precursor in the Synthesis of Advanced Pharmaceutical Candidates (Pre-Clinical Development)
The 3,4-bis(difluoromethoxy)phenyl moiety is a recognized structural motif in the development of novel therapeutic agents, particularly for enzyme inhibitors. The benzoic acid serves as the direct precursor for creating a variety of derivatives, with benzamides being a prominent class.
Research has identified compounds containing the 3,4-bis(difluoromethoxy)phenyl group as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme class implicated in inflammatory diseases. For instance, N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide has been studied as a key derivative in this area. google.commgorganics.com This compound is also known as an impurity related to the drug Roflumilast, a powerful PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), which underscores the relevance of this chemical scaffold in pharmaceutical manufacturing. mgorganics.com The synthesis of such benzamides typically involves converting 3,4-bis(difluoromethoxy)benzoic acid to its acid chloride, which is then reacted with the appropriate amine to form the final amide bond. A review of PDE4 inhibitors also highlighted a series of triarylethane derivatives containing a 3,4-bis(difluoromethoxy)phenyl unit that showed high selectivity for the PDE4A isoform. acs.org
The incorporation of the two difluoromethoxy groups is strategic; it can lead to improved metabolic resistance and better cell membrane permeability compared to more polar analogues, which are critical attributes for orally administered drugs.
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound This table is generated based on documented research and patents in the field.
| Final Compound Class | Target Enzyme | Example Structure/Derivative | Relevant Disease Area |
|---|---|---|---|
| Benzamides | Phosphodiesterase 4 (PDE4) | N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | Inflammatory Diseases (e.g., COPD) |
Building Block for Agrochemicals and Crop Protection Agents
In the field of agrochemicals, the introduction of fluorine atoms into active molecules is a widely used strategy to enhance efficacy and metabolic stability. nih.gov this compound and its immediate derivatives serve as valuable intermediates for creating new herbicides and fungicides. The difluoromethoxy groups can improve the compound's ability to penetrate plant tissues and resist degradation in the environment.
A patent for silane (B1218182) derivatives with potential herbicidal and fungicidal applications explicitly lists the 3,4-bis(difluoromethoxy)phenyl group as a desirable substituent. google.com Furthermore, synthetic routes aimed at producing potential phytopathogenic fungicides have utilized a direct derivative, 3,4-bis(difluoromethoxy)benzaldehyde (B143430). epdf.pub In one such synthesis, the benzaldehyde (B42025) was reacted with a thiazolyl lithium species to create a complex carbinol, demonstrating the utility of this chemical framework in building agrochemical candidates. epdf.pub The benzoic acid can be readily synthesized from the aldehyde via oxidation, or the aldehyde can be produced from the acid via reduction, making them closely related and interchangeable intermediates in a broader synthetic plan.
Use in Materials Science Research (e.g., polymer monomers, specialty chemicals)
The unique structure of this compound makes it a candidate for research in materials science, particularly in the field of liquid crystals. epdf.pubnih.gov Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular arrangement can be influenced by electric fields, making them essential for display technologies.
The formation of many liquid crystal phases relies on non-covalent interactions, such as hydrogen bonding. Benzoic acid derivatives are frequently used for this purpose because the carboxylic acid groups can form stable hydrogen-bonded dimers. epdf.pubnih.gov These dimers create larger, elongated "supramolecular" structures that are more likely to exhibit liquid crystalline behavior.
The fluorinated substituents play a critical role. The high incompatibility between fluorinated chains and aromatic cores promotes micro-segregation, which helps to organize the molecules into ordered phases (e.g., smectic or cubic phases). epdf.pub The flexibility and electronic nature of the difluoromethoxy groups can influence the stability and temperature range of these liquid crystal phases. epdf.pubepo.org Research on various fluorinated benzoic acids has shown that they are key components in creating novel liquid crystalline materials. acs.orggoogle.com By extension, this compound is a logical candidate for the synthesis of new polymer monomers or specialty chemicals designed to self-assemble into highly ordered materials for optical or electronic applications.
Synthesis of Fluoro-Functionalized Probes and Molecular Tools for Biological Research
Molecular probes, especially those used in Positron Emission Tomography (PET), are vital tools for non-invasive imaging in medical research and diagnostics. PET requires molecules labeled with a positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being the most common choice due to its favorable decay properties.
Compounds containing difluoromethoxy groups are of significant interest as potential PET radioligands. nih.gov The non-radioactive version of the molecule can be developed and optimized for high target affinity and selectivity, and then a radioactive ¹⁸F atom can be incorporated in the final step of the synthesis. This compound can serve as a precursor to such probes. The carboxylic acid group allows for easy conjugation to other parts of a molecule designed to bind to a specific biological target, such as a receptor or enzyme in the brain.
Research into the development of a PET ligand for the PDE4D enzyme, a target relevant to neurological disorders, explored a candidate containing a difluoromethoxy group. nih.gov While the study highlighted challenges in the direct radiofluorination of such groups, it also affirmed the interest in these structures for probe design. nih.gov The development of new methods for ¹⁸F-difluoromethylation could make precursors like this compound even more valuable for creating the next generation of molecular imaging agents for biological research. engineering.org.cn
Future Perspectives and Emerging Research Directions for 3,4 Bis Difluoromethoxy Benzoic Acid
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The synthesis of poly-fluorinated aromatic compounds like 3,4-Bis(difluoromethoxy)benzoic acid presents significant challenges, often involving harsh reagents and multi-step processes that can be inefficient and environmentally taxing. Future research is critically focused on developing greener, more sustainable synthetic methodologies with improved atom economy.
Conventional methods for introducing a difluoromethoxy group often rely on the O-difluoromethylation of phenols using various difluorocarbene precursors. chimia.ch These reactions can require high temperatures and strong bases, and some difluorocarbene sources, such as chlorodifluoromethane (B1668795) (ClCF₂H), are ozone-depleting substances. halocarbonlifesciences.comnih.gov A plausible, though not explicitly documented, route to this compound would likely start from 3,4-dihydroxybenzoic acid or a protected derivative, followed by a two-fold difluoromethoxylation reaction.
Emerging research aims to supersede these older methods. Key future directions include:
Flow Chemistry for Safer Reagent Handling: The use of hazardous fluorinating agents can be made safer and more efficient through continuous flow chemistry. Microreactors offer superior control over reaction parameters, enhance heat and mass transfer, and allow for the safe, on-demand generation and use of reactive intermediates. wixsite.com Implementing a flow process for the difluoromethoxylation step would not only improve safety but also facilitate scalability. rsc.org
Eco-Friendly Fluorine Sources: A major goal in green organofluorine chemistry is to move away from problematic reagents. nbinno.com Research into alternative, safer sources of the CF₂H group is ongoing. This includes the development of novel, bench-stable difluoromethylation reagents that operate under mild conditions and generate benign byproducts. researchgate.netnumberanalytics.com The ideal future synthesis would utilize a non-toxic, readily available fluorinating agent with high efficiency.
The table below summarizes the shift from traditional to emerging sustainable synthetic approaches.
| Synthetic Aspect | Traditional Approach | Future Sustainable Approach | Impact on Atom Economy & Sustainability |
| Starting Material | Multi-step preparation of 3,4-dihydroxybenzoic acid derivatives. | Direct use of simpler benzoic acid precursors. | Reduces step count, minimizes waste. |
| Fluorinating Agent | Use of ozone-depleting gases (e.g., ClCF₂H) or harsh reagents. | Development of stable, solid reagents; use of photocatalysis. chimia.chnumberanalytics.com | Eliminates harmful reagents, reduces energy consumption. |
| Reaction Conditions | High temperatures, strong bases, batch processing. | Mild, room-temperature conditions; continuous flow processing. wixsite.com | Enhances safety, improves process control and efficiency. |
| Byproducts | Generation of significant salt waste and potentially toxic byproducts. | Processes designed to produce non-toxic, easily removable byproducts (e.g., NaCl, KCl). researchgate.netnumberanalytics.com | Improves environmental profile and simplifies purification. |
Achieving these goals will render the production of this compound and other valuable fluorinated building blocks more economically viable and environmentally responsible.
Exploration of New Applications in Undiscovered Areas of Chemical Biology and Materials Science
The true potential of this compound lies in its application as a versatile building block. The presence of two -OCF₂H groups, which act as lipophilic hydrogen bond donors, combined with the carboxylic acid functionality, opens doors to novel applications in chemical biology and materials science. olemiss.edu
In Chemical Biology:
The difluoromethoxy group is a privileged motif in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity. olemiss.edumdpi.com The bis-substituted nature of this compound offers unique opportunities:
Novel Scaffolds for Drug Discovery: The 3,4-bis(difluoromethoxy)phenyl moiety can serve as a novel scaffold for designing inhibitors of protein-protein interactions or enzyme active sites. The two -OCF₂H groups can engage in specific hydrogen bonding or dipolar interactions within a binding pocket, potentially leading to higher potency and selectivity compared to mono-substituted analogues.
¹⁹F NMR and PET Imaging Probes: Fluorine's high sensitivity in NMR spectroscopy makes it an excellent probe for studying biological systems. uni-muenster.de A molecule like this compound, with its two distinct fluorine environments, could be developed into a sophisticated probe for ¹⁹F NMR-based screening. Furthermore, by incorporating Fluorine-18 (B77423), derivatives could be synthesized as radiotracers for Positron Emission Tomography (PET) imaging, enabling the in-vivo tracking of biological processes. uni-muenster.de
In Materials Science:
The introduction of fluorine into organic molecules profoundly influences their material properties, such as thermal stability, polarity, and self-assembly behavior. researchgate.netselectscience.net
High-Performance Polymers: Benzoic acid derivatives are common monomers for synthesizing aromatic polyesters and polyamides. The incorporation of the 3,4-bis(difluoromethoxy) unit into a polymer backbone is predicted to enhance thermal stability, chemical resistance, and dielectric properties while lowering surface energy. nih.govresearchgate.net Such polymers could find applications in advanced electronics, aerospace components, and specialized coatings.
Fluorinated Liquid Crystals: The design of liquid crystals for display technologies critically depends on fluorinated compounds to optimize properties like dielectric anisotropy and viscosity. halocarbonlifesciences.comnbinno.comnumberanalytics.com The rigid core of the benzoic acid combined with the polar, lipophilic -OCF₂H groups makes this compound an intriguing candidate for creating new liquid crystalline materials with potentially superior performance characteristics for next-generation displays. chimia.ch
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The convergence of artificial intelligence (AI) and chemistry is set to accelerate the exploration of molecules like this compound. olemiss.edu Machine learning (ML) models are transforming how chemists design molecules and plan their syntheses. acs.org
De Novo Design of Derivatives: Generative AI models can explore vast chemical spaces to design novel derivatives of this compound with optimized properties. By providing the model with desired parameters—such as target binding affinity, specific physicochemical properties, or biodegradability—AI algorithms can propose new molecular structures that would be difficult to conceive through traditional intuition-based methods. uni-muenster.denih.gov These models can predict properties for virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.
AI-Powered Retrosynthesis: Planning the synthesis of a complex molecule is a significant bottleneck in chemical research. rsc.org AI-driven retrosynthesis tools, trained on millions of documented reactions, can analyze a target molecule and propose multiple viable synthetic pathways. nbinno.comresearchgate.net For this compound, these tools could identify more efficient and atom-economical routes than those currently envisioned, potentially uncovering non-intuitive disconnections and novel reaction sequences. Platforms using deep learning and graph neural networks can evaluate proposed routes based on factors like yield, cost, and sustainability. nbinno.comnih.gov
Reaction Outcome and Condition Prediction: ML models can accurately predict the outcomes and optimal conditions for chemical reactions, reducing the need for extensive empirical screening. numberanalytics.com For the synthesis of this compound, an AI model could predict the ideal catalyst, solvent, and temperature for the challenging double difluoromethoxylation step, saving significant time and resources. technologynetworks.com
The integration of these computational tools will create a powerful "design-make-test-analyze" cycle, where AI proposes novel molecules and efficient synthetic routes, which are then synthesized and tested, with the resulting data feeding back to refine future AI predictions.
Collaborative Research Initiatives on Fluorinated Building Blocks and Their Broader Impact on Chemical Sciences
The advancement of organofluorine chemistry is increasingly driven by collaborative efforts that bridge the gap between academia and industry. numberanalytics.comacs.org Fluorinated building blocks, such as this compound, are not just laboratory curiosities but are enabling components for creating high-value products in pharmaceuticals, agrochemicals, and materials. chimia.chhalocarbonlifesciences.comnbinno.com
Academic-Industrial Partnerships: Many chemical companies and pharmaceutical firms are forming strategic partnerships with academic research groups to accelerate innovation. halocarbonlifesciences.comacs.org Industry provides insight into commercially relevant problems and access to large-scale synthesis and screening capabilities, while academia offers fundamental research and the exploration of novel synthetic methods. acs.org The development and application of this compound would benefit immensely from such collaborations, ensuring that research is directed toward real-world challenges.
Government and Foundation Funding: Recognizing the strategic importance of this field, government agencies like the National Institutes of Health (NIH) offer grants specifically to foster academic-industrial partnerships for translating new chemical technologies. nih.govnih.gov These initiatives provide the necessary funding to move promising building blocks from discovery to application.
Broader Impact on Chemical Sciences: The study of uniquely substituted molecules like this compound pushes the boundaries of synthetic chemistry and physical organic chemistry. Understanding how to efficiently synthesize such compounds and characterizing the properties they impart contributes to a deeper fundamental knowledge of structure-property relationships. olemiss.edu This knowledge is broadly applicable and fuels progress across the chemical sciences, from creating more effective medicines to developing next-generation sustainable materials. chimia.chnih.gov These collaborative efforts ensure that the potential of specialized building blocks is fully realized, leading to innovations that have a wide-ranging societal impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-bis(difluoromethoxy)benzoic acid, and how can yield and purity be maximized?
- Methodology : A common approach involves multi-step halogenation and etherification. For example, difluoromethoxy groups can be introduced via nucleophilic substitution using chlorodifluoromethane derivatives under reflux with polar aprotic solvents like DMSO. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOH) and recrystallization (water-ethanol) improves purity. Yields (~65%) and purity (>95%) are sensitive to reaction time and stoichiometry of fluorinating agents .
- Key Parameters : Monitor reaction progress using TLC, and optimize reflux duration (e.g., 18 hours for cyclization steps) to avoid byproducts .
Q. How can NMR and HPLC be utilized to characterize the structure and purity of this compound?
- NMR Analysis : ¹H and ¹⁹F NMR are critical for confirming substituent positions. For instance, fluorine atoms in difluoromethoxy groups produce distinct splitting patterns (e.g., δ = 3.86 ppm for methoxy protons in related compounds). ¹³C NMR helps verify carboxylate functionality (~170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended. Mobile phases (acetonitrile/water with 0.1% TFA) resolve impurities. Validate purity against NIST-certified standards .
Q. What spectroscopic techniques are most effective for analyzing electronic effects of difluoromethoxy substituents?
- UV-Vis and IR : Difluoromethoxy groups alter electron-withdrawing properties, shifting λmax in UV-Vis (e.g., 270–300 nm for aromatic systems). IR confirms C-F stretches (~1150 cm⁻¹) and carboxylate O-H (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How do difluoromethoxy groups influence metabolic stability and enzymatic interactions in biological systems?
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism. In vitro assays (e.g., liver microsomes) quantify half-life changes. Compare with non-fluorinated analogs to isolate difluoromethoxy effects .
- Enzyme Inhibition : Structural analogs (e.g., salicylic acid derivatives) show competitive inhibition via carboxylate binding. Use kinetic assays (e.g., Michaelis-Menten) to measure Ki values .
Q. What are the challenges in quantifying degradation products of this compound under extreme pH and temperature?
- Analytical Challenges : Fluorinated byproducts (e.g., difluoromethanol) require GC-MS or LC-HRMS for detection. Accelerated stability studies (40–80°C, pH 1–13) identify degradation pathways. Use deuterated solvents to track hydrolytic cleavage .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO/LUMO). Simulate Suzuki-Miyaura coupling feasibility with aryl boronic acids, focusing on steric hindrance from difluoromethoxy groups .
Q. Are there contradictions in reported solubility data, and how can they be resolved experimentally?
- Data Reconciliation : Literature discrepancies arise from solvent polarity and crystallization conditions. Use shake-flask method with HPLC quantification. Test solvents (DMSO, EtOH, buffers) at 25°C and 37°C. Report results with Hansen solubility parameters .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Salt Formation : Convert to sodium or lysine salts to enhance aqueous solubility. Assess via phase-solubility diagrams.
- Nanoformulation : Encapsulate in PEGylated liposomes; characterize size (DLS) and encapsulation efficiency (dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
